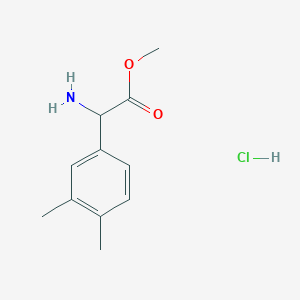![molecular formula C9H6F3N3O2S B1430405 4-Methyl-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylic acid CAS No. 1227954-84-8](/img/structure/B1430405.png)
4-Methyl-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylic acid
Vue d'ensemble
Description
Chemistry: Used in the synthesis of advanced materials with unique electrical properties or as intermediates in the synthesis of other complex organic molecules.
Biology and Medicine: Investigated for potential pharmaceutical applications, particularly as enzyme inhibitors or receptor modulators due to its structural features.
Industry: Utilized in the development of agrochemicals, such as herbicides or fungicides, thanks to its bioactive properties.
The mechanism by which the compound exerts its effects:
Molecular Targets and Pathways: This compound can interact with various biological targets, including enzymes and receptors. Its trifluoromethyl group enhances lipophilicity and metabolic stability, potentially allowing it to modulate biological pathways effectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylic acid typically involves multi-step synthetic processes. A common method begins with the formation of the thiazole ring via cyclization reactions involving thioamides and α-haloketones. Subsequently, the pyrazole ring is introduced through a cycloaddition reaction involving hydrazines and α,β-unsaturated carbonyl compounds, followed by introducing the trifluoromethyl group through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production may scale up these laboratory methods, often optimizing reaction conditions such as temperature, solvent choice, and catalysts to increase yield and purity. Catalysts like copper(II) acetate or palladium may be employed to facilitate specific steps of the synthesis.
Types of Reactions it Undergoes:
Oxidation: Oxidative conditions can modify certain functional groups within the compound, potentially leading to further derivatives useful in various applications.
Reduction: Specific functional groups like ketones or aldehydes in the compound can undergo reduction to form alcohols.
Common Reagents and Conditions: Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. Conditions often vary based on the desired transformation but generally involve precise control of temperature and pH to optimize reaction outcomes.
Major Products Formed: Depending on the reaction type, the products can vary from oxidized derivatives, reduced alcohol forms, or substituted analogs of the original compound.
Comparaison Avec Des Composés Similaires
4-Methylthiazole
1H-Pyrazol-5-yl-thiazole derivatives
Trifluoromethyl-substituted thiazoles
Each similar compound may have unique properties but generally shares some structural elements, influencing their reactivity and applications.
And there you have it—a deep dive into the world of 4-Methyl-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylic acid! Keep in mind that while I've tried to be thorough, each synthesis and reaction pathway can have multiple variations. Fascinating stuff, don't you think?
Propriétés
IUPAC Name |
4-methyl-2-[5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2S/c1-4-6(7(16)17)18-8(14-4)15-5(2-3-13-15)9(10,11)12/h2-3H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOQPWULSOLSOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(=CC=N2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[(2-Methylpyridin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1430340.png)



